molecular formula C11H23NO3 B1316657 Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate CAS No. 133803-62-0

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

Cat. No. B1316657
M. Wt: 217.31 g/mol
InChI Key: NXTQQOHNSMOEIV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a chemical compound with the molecular formula C11H23NO3 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate can be represented by the InChI code: 1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3 . The molecular weight of this compound is 217.31 .


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a colorless to yellow liquid . It has a molecular weight of 217.31 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate: is utilized in organic synthesis as a precursor for the preparation of various complex molecules. Its structure allows for the introduction of the tert-butyl group into target molecules, which can serve as a protecting group for carboxylic acids or alcohols during synthesis steps. The dimethylaminoethoxy moiety offers a handle for further functionalization, such as quaternization or alkylation, enabling the synthesis of tertiary amines .

Drug Design and Development

In the realm of drug design, this compound’s modifiable structure makes it a valuable intermediate. The tert-butyl group can enhance the lipophilicity of a drug candidate, potentially improving its pharmacokinetic properties. Additionally, the dimethylaminoethoxy group could be exploited to create prodrugs, where it can be cleaved enzymatically in the body to release the active drug .

Material Science

Researchers in material science may employ Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate to modify the surface properties of materials. For instance, it can be used to introduce hydrophobic tert-butyl groups onto the surface of polymers or nanoparticles, altering their interaction with water and other substances .

Bioconjugation Techniques

This compound finds applications in bioconjugation, where it can be used to link biomolecules with synthetic probes. The tert-butyl group can act as a steric hindrance, protecting reactive sites on the biomolecule until the desired conjugation reaction is initiated .

Catalysis

In catalysis, the tert-butyl group’s steric bulk can be advantageous. It can be incorporated into ligands or catalysts to influence the selectivity and reactivity of catalytic reactions. The dimethylaminoethoxy group can also serve as a coordinating site, potentially binding to metal centers in transition metal catalysts .

Analytical Chemistry

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate: can be used in analytical chemistry as a derivatization agent. It can react with analytes to form derivatives that are more amenable to detection or separation techniques such as chromatography or mass spectrometry .

Nanotechnology

In nanotechnology, this compound can be used to modify the corona of nanoparticles. By attaching the tert-butyl group to the nanoparticle’s surface, researchers can control the particle’s solubility and stability in various solvents, which is crucial for creating functional nanomaterials .

Environmental Science

Lastly, in environmental science, Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate could be explored for its potential in environmental remediation. Its chemical structure might allow it to interact with pollutants, facilitating their capture and removal from contaminated sites .

Safety And Hazards

The safety information for Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

As Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is primarily used for research and development purposes , its future directions are likely to be determined by the outcomes of this research. It’s important to note that the product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTQQOHNSMOEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564499
Record name tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate

CAS RN

133803-62-0
Record name 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133803-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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